molecular formula C10H16N2O2 B8599679 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid

4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid

Cat. No.: B8599679
M. Wt: 196.25 g/mol
InChI Key: FXEYQKOCRWZYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is a compound that features a piperazine ring substituted with an ethyl group and a butynoic acid moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazines and butynoic acid derivatives .

Scientific Research Applications

4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid involves its interaction with various molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a butynoic acid moiety makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)but-2-ynoic acid

InChI

InChI=1S/C10H16N2O2/c1-2-11-6-8-12(9-7-11)5-3-4-10(13)14/h2,5-9H2,1H3,(H,13,14)

InChI Key

FXEYQKOCRWZYGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC#CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium in hexane (42 mL, 2.5M in n-hexane) was slowly added to 1-ethyl-4-prop-2-ynyl-piperazine (16 g, 105 mmol) in 80 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 hr at −78° C., then dry carbon dioxide was passed through overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 18 g of 4-(4-ethyl-piperazin-1-yl)-but-2-ynoic acid: mass spectrum (m/e):M−H 195.
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